molecular formula C16H12BrNOS B2682785 N-benzyl-5-bromo-1-benzothiophene-2-carboxamide CAS No. 439108-01-7

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide

Cat. No.: B2682785
CAS No.: 439108-01-7
M. Wt: 346.24
InChI Key: NXAZPWBKMGLIBL-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C16H12BrNOS. It is a derivative of benzothiophene, a sulfur-containing heterocyclic aromatic organic compound

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has shown biological activity, including potential anti-tumor, antibacterial, and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-bromo-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide is similar to other benzothiophene derivatives, such as benzofuran and indole derivatives. its unique structural features, including the presence of the bromo and benzyl groups, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • Benzofuran derivatives

  • Indole derivatives

  • Other benzothiophene derivatives

Properties

IUPAC Name

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNOS/c17-13-6-7-14-12(8-13)9-15(20-14)16(19)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAZPWBKMGLIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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